2-Fluoropropane

Beschreibung

Contextualization of Halogenated Alkanes within Fluorine Chemistry

Halogenated alkanes, organic compounds where one or more hydrogen atoms of an alkane are replaced by halogen atoms, are fundamental to organofluorine chemistry. rsc.orgbeilstein-journals.orggoogle.com The introduction of fluorine into an alkane molecule dramatically alters its physical and chemical properties. umich.edu Fluorine's high electronegativity, the highest of all elements, and the small size of the fluorine atom lead to the formation of a very strong and polarized carbon-fluorine (C-F) bond. acs.orgutdallas.educhemscene.com This bond is the strongest single bond to carbon, a characteristic that imparts high thermal and chemical stability to fluorinated compounds. utdallas.educhemscene.com

The applications of halogenated alkanes, particularly fluorinated ones, are diverse, ranging from pharmaceuticals and agrochemicals to materials science, refrigerants, and solvents. acs.orgrsc.org Their unique properties, such as low toxicity, non-flammability, and high stability, have made them valuable in numerous industrial processes. smolecule.com However, the environmental impact of some halogenated alkanes, such as chlorofluorocarbons (CFCs) and their contribution to ozone depletion, has led to significant research into more environmentally benign alternatives like hydrofluorocarbons (HFCs). beilstein-journals.orgeesi.org 2-Fluoropropane, as an HFC, is situated within this ongoing effort to develop safer and more sustainable fluorinated compounds.

Historical Development and Evolution of Research on Fluorinated Propanes

The history of organofluorine chemistry dates back to the 19th century, with the first synthesis of an organofluorine compound, fluoromethane, reported in 1835. acs.org The field saw significant expansion during World War II, leading to the development of a wide array of fluorinated materials. upc.edu.pe Early research into fluorinated propanes was part of this broader exploration of organofluorine compounds.

One of the foundational methods for synthesizing alkyl fluorides was the Swarts reaction, developed in the late 19th century, which involves the exchange of chlorine or bromine atoms for fluorine using antimony fluorides. This laid the groundwork for the preparation of various fluorinated hydrocarbons. sci-hub.se Specific research on fluorinated derivatives of propane (B168953) gained momentum in the 1930s. For instance, a 1937 publication in the Journal of the American Chemical Society detailed the preparation and properties of several fluorinated propanes. acs.org A subsequent paper in 1939 further expanded on this research. capes.gov.br The synthesis of this compound itself was described in the mid-20th century, with methods involving the reaction of isopropyl alcohol with hydrogen fluoride (B91410) or the fluorination of 2-chloropropane. rsc.org Spectroscopic studies, crucial for elucidating the structure and properties of these molecules, began to appear in the latter half of the 20th century. A notable 1973 study reported the detailed analysis of the infrared and microwave spectra of this compound. rsc.org

Significance of this compound as a Model Compound for Mechanistic and Theoretical Studies

This compound serves as an important model compound for investigating fundamental chemical concepts, particularly reaction mechanisms and theoretical principles. Its relatively simple structure allows for detailed spectroscopic and computational analysis, providing insights that can be extrapolated to more complex systems.

One area where this compound has been particularly valuable is in the study of reaction kinetics and mechanisms. The difference in activation energies between this compound and its isomer, 1-fluoropropane (B1212598), in reactions such as with hydrogen fluoride, offers a clear case study on the influence of molecular structure on reactivity. smolecule.com It has also been used in studies of unimolecular reactions of chemically activated species, helping to understand the randomization of internal energies. Furthermore, the gas-phase ion chemistry of this compound has been investigated to understand fragmentation patterns and ion-molecule reactions, which are fundamental processes in mass spectrometry and plasma chemistry.

In theoretical and computational chemistry, this compound is a valuable subject for ab initio calculations to determine its equilibrium geometry, rotational barriers, and vibrational frequencies. core.ac.uk These theoretical studies, when compared with experimental spectroscopic data, provide a rigorous test for the accuracy of computational models. acs.org For example, detailed theoretical studies have been conducted on the rovibrational effects on the NMR parameters of this compound. rsc.org The study of ion pairs involving the 2-propyl cation, which can be generated from this compound, provides insights into the structure and reactivity of carbocations in condensed phases. acs.org

Current State of Research and Emerging Trends Pertaining to this compound

Contemporary research on this compound continues to explore its fundamental properties and expand its applications. Spectroscopic studies remain a key area, with advanced techniques being used to refine our understanding of its molecular structure and dynamics. For instance, detailed analyses of its rotational and vibrational spectra continue to provide precise data on bond lengths, bond angles, and internal rotation barriers. rsc.orgrsc.org

A significant trend in current research is the use of this compound and its derivatives in the synthesis of more complex and valuable fluorinated molecules. For example, it can be a precursor for the synthesis of fluorinated cyclopropanes, which are important pharmacophores in drug discovery due to their unique conformational constraints and the beneficial effects of fluorine on pharmacokinetic properties. utdallas.edu The development of new synthetic methods, such as stereoselective fluorination reactions, is an active area of investigation.

Furthermore, there is ongoing interest in the physical properties of this compound for practical applications. Its low boiling point and stability make it a candidate for use as a refrigerant or as a solvent in specific chemical processes. smolecule.com Research into its thermodynamic properties and its interactions with other molecules is crucial for these applications. The reaction of hydroxyl radicals with this compound has been studied to determine its atmospheric lifetime, which is an important factor in assessing its environmental impact as a potential refrigerant gas. acs.org

Data Tables

Table 1: Physical and Chemical Properties of this compound

| Property | Value |

| IUPAC Name | This compound |

| Synonyms | Isopropyl fluoride, iso-C3H7F |

| CAS Number | 420-26-8 |

| Molecular Formula | C₃H₇F |

| Molecular Weight | 62.09 g/mol |

| Boiling Point | -10.1 °C |

| Melting Point | -133.4 °C |

| Dipole Moment | 1.96 ± 0.03 D rsc.orgrsc.org |

Interactive Data Table: Spectroscopic Data for this compound Users can sort the table by clicking on the headers.

| Spectroscopic Parameter | Value | Reference |

| Rotational Constant A | 8693.82 MHz | rsc.orgrsc.org |

| Rotational Constant B | 8102.51 MHz | rsc.orgrsc.org |

| Rotational Constant C | 4788.83 MHz | rsc.orgrsc.org |

| Internal Rotation Barrier | 14.9 ± 1.3 kJ mol⁻¹ | rsc.orgrsc.org |

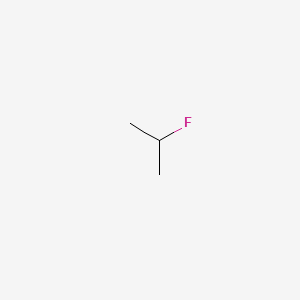

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

2-fluoropropane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H7F/c1-3(2)4/h3H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PRNZBCYBKGCOFI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H7F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0073902 | |

| Record name | Propane, 2-fluoro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0073902 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

62.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

420-26-8 | |

| Record name | 2-Fluoropropane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=420-26-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Propane, 2-fluoro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000420268 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Propane, 2-fluoro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0073902 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 2 Fluoropropane

Direct Fluorination Techniques of Propane (B168953) Precursors

Direct fluorination involves the introduction of fluorine atoms directly onto a propane backbone. This method is powerful but often requires careful control to manage the high reactivity of fluorinating agents and to achieve selectivity.

Controlled Radical Fluorination Strategies

Radical fluorination presents a pathway to creating C-F bonds by reacting a carbon-centered radical with a fluorine atom source. wikipedia.org Historically, the high reactivity of agents like elemental fluorine (F₂) and hypofluorites limited the development of this method. wikipedia.org However, the discovery that electrophilic N-F fluorinating agents can serve as fluorine atom sources has led to a resurgence in radical fluorination techniques. wikipedia.org

One notable strategy involves the decarboxylative fluorination of carboxylic acids. This can be induced by metal catalysts, such as silver or manganese, or through photoredox catalysis. wikipedia.org For instance, the thermolysis of t-butyl peresters can generate alkyl radicals that are then efficiently fluorinated by reagents like N-fluorobis(benzenesulfon)imide (NFSI) and Selectfluor. wikipedia.org Another significant advantage of radical fluorination is its ability to directly fluorinate remote C-H bonds, a transformation that can be promoted by various metal catalysts or metal-free initiators. wikipedia.org

A study on the decarboxylative radical fluorination of poly(methacrylic acid) using Selectfluor and a silver catalyst in water at room temperature yielded poly(2-fluoropropene-co-methacrylic acid) copolymers. nih.gov By varying the amount of Selectfluor, the molar content of the 2-fluoropropene (B75672) unit in the resulting copolymer could be controlled. nih.gov

Selective Direct Fluorination with Elemental Fluorine and Fluorinating Agents

Direct fluorination with elemental fluorine (F₂) is a highly exothermic process due to the formation of strong C-F and H-F bonds and the low dissociation energy of the F-F bond. 20.210.105 Consequently, these reactions are typically considered free radical processes. 20.210.105 To control the reactivity and prevent issues like fragmentation and polymerization, various techniques are employed, including dilution of fluorine with an inert gas, low temperatures, and the use of inert solvents. google.com

Companies like F2 Chemicals Ltd. have developed technology for selective direct fluorination using elemental fluorine. f2chemicals.com This expertise allows for the synthesis of complex fluorinated molecules. f2chemicals.com Research has also demonstrated that tertiary carbon-hydrogen bonds can be selectively replaced by carbon-fluorine bonds in polar solvents at low temperatures, suggesting an electrophilic process. 20.210.105

Microreactor technology has emerged as a valuable tool for performing selective direct fluorination on a preparatively useful scale. nih.gov For example, 1,3-ketoesters and 1,3-diketones can be monofluorinated in high yields using fluorine gas in a microreactor. nih.gov This method is particularly effective for compounds that exist predominantly in their enol form or undergo rapid keto-enol tautomerism. nih.gov

Nucleophilic Substitution Approaches to 2-Fluoropropane

Nucleophilic substitution is a common and versatile method for synthesizing this compound, involving the displacement of a leaving group by a fluoride (B91410) ion.

Synthesis from Alkyl Halide Precursors utilizing Fluoride Sources

The synthesis of this compound can be achieved through halogen exchange reactions on suitable alkyl halide precursors. For example, 1-bromo-2-fluoropropane (B167499) can be synthesized by reacting 1-bromo-2-chloropropane (B1583154) with a fluoride source like potassium fluoride. This type of SN2 reaction is often carried out in a polar aprotic solvent to facilitate the substitution. chemguide.co.uk The choice of the fluoride source is critical, with reagents like tetrabutylammonium (B224687) fluoride and triethylamine (B128534) tris(hydrogen fluoride) being effective for substituting primary and secondary alkyl bromides. researchgate.netthieme-connect.de

The reactivity of halogenoalkanes in nucleophilic substitution reactions depends on their structure. Secondary halogenoalkanes, such as 2-bromopropane, can react via both SN1 and SN2 mechanisms. chemguide.co.ukchemguide.co.uk In the SN2 mechanism, the nucleophile attacks the carbon atom from the side opposite to the leaving group. chemguide.co.uk For secondary halogenoalkanes, the back of the molecule is more cluttered than in primary ones, but there is still space for the nucleophile to attack. chemguide.co.uk

| Precursor | Fluoride Source | Solvent | Product |

| 2-bromopropane | Potassium fluoride | Polar aprotic solvent | This compound |

| 1-bromo-2-chloropropane | Potassium fluoride | Dimethyl sulfoxide (B87167) (DMSO) | 1-bromo-2-fluoropropane |

Conversion of p-Toluenesulfonic Acid Esters to Fluoroalkanes

Alcohols can be converted into good leaving groups, such as tosylates (p-toluenesulfonates), which can then be displaced by a fluoride ion to form fluoroalkanes. wikipedia.org The tosylate group is electron-withdrawing, making the attached carbon atom susceptible to nucleophilic attack. wikipedia.org This two-step process, involving tosylation of an alcohol followed by reaction with a fluoride source, provides a reliable route to alkyl fluorides. wikipedia.org For example, isopropanol (B130326) can be converted to isopropyl tosylate, which is then reacted with a fluoride salt to yield this compound.

The reaction of alkyl tosylates with fluoride sources is a standard method for introducing fluorine. uchicago.edu The choice of fluoride source and reaction conditions is crucial to maximize the yield of the substitution product and minimize competing elimination reactions. ethz.ch

| Starting Material | Intermediate | Fluoride Source | Product |

| Isopropanol | Isopropyl p-toluenesulfonate | Fluoride salt (e.g., KF) | This compound |

Electrophilic Addition Strategies to Alkene Derivatives for Fluorination

Electrophilic addition to alkenes provides another synthetic route to this compound. This strategy involves the reaction of an alkene, such as propene, with a reagent that provides an electrophilic fluorine or a hydrogen-fluoride equivalent.

When an unsymmetrical alkene like propene (CH₃CH=CH₂) reacts with a hydrogen halide (HX), the addition follows Markovnikov's rule. chemguide.co.uk This rule states that the hydrogen atom adds to the carbon of the double bond that already has more hydrogen atoms. chemguide.co.uklibretexts.org In the case of adding HF to propene, the hydrogen will attach to the CH₂ carbon, and the fluorine will attach to the CH carbon, forming this compound. chemguide.co.uk The mechanism involves the attack of the alkene's pi electrons on the electrophile (H⁺), forming a more stable secondary carbocation intermediate, which is then attacked by the fluoride ion. libretexts.org

Direct 1,2-aminofluorination of alkenes has also been developed as a method to synthesize β-fluoroalkylamines. nih.gov A copper-catalyzed three-component reaction of alkenes, O-benzoylhydroxylamines, and Et₃N•3HF provides a practical route to a wide range of β-fluorinated amines, demonstrating the versatility of electrophilic addition strategies. nih.gov

| Alkene | Reagent | Product |

| Propene | Hydrogen Fluoride (HF) | This compound |

Dehydrofluorination Pathways for Synthesizing 2-Fluoropropene from this compound

The elimination of hydrogen fluoride (HF) from this compound, a process known as dehydrofluorination, is a primary route to producing 2-fluoropropene. ontosight.aismolecule.com This reaction is a critical transformation as 2-fluoropropene serves as an important intermediate in the synthesis of various fluorinated compounds, including pharmaceuticals and agrochemicals. ontosight.ai The process typically involves treating this compound with a strong base.

The reaction mechanism is an elimination, where the base abstracts a proton from a carbon atom adjacent to the carbon bearing the fluorine atom, leading to the formation of a double bond and the expulsion of the fluoride ion. smolecule.com Potassium hydroxide (B78521) (KOH) is a commonly employed reagent for this purpose. googleapis.com Studies on the dehydrofluorination of similar fluorinated propanes have demonstrated the efficacy of using concentrated aqueous solutions of KOH, often at elevated temperatures, to drive the reaction. googleapis.com For instance, the dehydrofluorination of 1,1,1,2,3,3-hexafluoropropane (B1582507) has been successfully carried out at 150°C using a 50% by weight aqueous KOH solution. googleapis.com In some processes, a phase transfer catalyst is added to enhance the reaction rate and yield by facilitating the interaction between the aqueous base and the organic substrate. googleapis.com

The selection of reaction conditions is crucial for maximizing the yield of 2-fluoropropene while minimizing the formation of byproducts.

Table 1: Illustrative Conditions for Dehydrohalogenation of Fluoropropanes

| Reactant | Reagent/Catalyst | Solvent | Temperature | Product | Reference |

| 1,1,1,2,3,3-Hexafluoropropane | 50% aq. KOH | Water | 150°C | 1,1,1,2,3-Pentafluoropropene | googleapis.com |

| 1,1,1,3,3-Pentafluoropropane | KOH powder | Dibutyl ether | Not specified | 2,3,3,3-Tetrafluoro-1-propene | googleapis.com |

| Halopropane Reactant | Thermal Decomposition | Gas Phase | Not specified | HFO-1234ze | google.com |

This table provides examples of conditions used for dehydrohalogenation in related fluorinated propane systems, illustrating common reagents and conditions applicable to the dehydrofluorination of this compound.

Optimization of Synthetic Protocols and Yield Enhancement Studies

Optimizing the synthetic protocols for producing this compound is essential for improving efficiency and reducing costs in chemical manufacturing. Yield enhancement studies focus on systematically adjusting reaction parameters to maximize the output of the desired product and minimize the formation of impurities. researchgate.net Methodologies such as Response Surface Methodology (RSM) can be employed to evaluate the influence of multiple variables simultaneously. researchgate.netnih.gov

Key parameters that are often manipulated during optimization studies include:

Temperature: Reaction rates are highly sensitive to temperature. Finding the optimal temperature can maximize product formation while preventing degradation or side reactions. nih.gov

Reaction Time: The duration of the reaction must be sufficient for completion, but excessive time can lead to the formation of undesired byproducts. nih.gov

Molar Ratios of Reactants: The stoichiometry of the reactants, including the base and any catalyst, can significantly impact the reaction pathway and final yield. researchgate.net For instance, in the synthesis of fluorinated tosylates, the molar ratio of the base to the precursor was found to be a critical factor in reducing volatile byproducts. researchgate.net

Catalyst Systems: For syntheses involving catalysts, the choice of catalyst and its concentration are paramount. In the synthesis of 1,2,3-trichloro-2-fluoropropane (B3392425), catalytic systems using antimony pentachloride (SbCl₅) with Lewis acids have been shown to enhance fluorination efficiency.

A systematic approach, such as a factorial design of experiments, allows researchers to identify the independent variables that have the most significant effect on yield and purity. researchgate.netnih.gov For example, in a study on the synthesis of [¹⁸F]fluoroethyl tosylate, temperature and time were identified as independent variables affecting the generation of volatile impurities. nih.gov The highest yield of these impurities (28%) occurred at the highest temperature (130 °C) and longest time (15 min), while the lowest yield (2%) was observed at the lowest temperature (70 °C) and shortest time (3 min). nih.gov This demonstrates the importance of precise control over reaction conditions.

Table 2: Example of Optimization Parameters from a Related Fluorination Study

| Entry | Temperature (°C) | Time (min) | Yield of Volatile Byproduct (%) |

| 1 | 70 | 3 | 2 |

| 2 | 130 | 15 | 28 |

Data adapted from a study on [¹⁸F]fluoroethyl tosylate synthesis to illustrate the impact of reaction parameters on byproduct formation. nih.gov A similar methodological approach can be applied to optimize the synthesis of this compound.

Stereoselective and Regioselective Synthesis of this compound

Controlling the position (regioselectivity) and spatial orientation (stereoselectivity) of the fluorine atom is a central challenge in organofluorine chemistry.

Regioselective Synthesis

Regioselectivity in the synthesis of this compound refers to the preferential placement of the fluorine atom at the second carbon (C2) of the propane chain, as opposed to the terminal carbon (C1) to form 1-fluoropropane (B1212598). The inherent electronic properties of the reactants often favor the formation of this compound. For example, in the halofluorination of propene, the reaction typically proceeds via a Markovnikov-type addition, where the fluoride ion attacks the more substituted carbon atom, leading to the desired 2-fluoro product. rsc.org

Another powerful method for achieving high regioselectivity involves the ring-opening of epoxides. The reaction of 1,2-epoxypropane with a fluoride source like triethylamine trihydrofluoride (HF·Et₃N) can regioselectively open the epoxide ring to form a fluorohydrin. rsc.orgacs.org Subsequent removal of the hydroxyl group would yield this compound. Research on the synthesis of 2-fluoro-3-silylpropan-1-ols from allylsilanes demonstrated that the epoxide opening occurs with complete regioselectivity. acs.org

Stereoselective Synthesis

Stereoselective synthesis aims to produce a single stereoisomer of a chiral molecule. It is important to note that this compound (CH₃CHFCH₃) is an achiral molecule as it does not possess a stereocenter and therefore does not have enantiomers.

However, the principles of stereoselective fluorination are highly relevant for the synthesis of chiral fluorinated molecules that are analogues of this compound (e.g., those with substitution on the propane backbone). Methodologies for achieving stereoselectivity often involve the use of chiral catalysts or starting materials. For instance, rhodium-catalyzed cyclopropanation has been used for the stereoselective synthesis of cis-2-fluorocyclopropanecarboxylic acid. nih.gov Similarly, the reduction of (2R)-2-fluoropropan-1-ol can be used to produce (R)-2-fluoropropane if the molecule were chiral. These advanced methods highlight the capability of modern synthetic chemistry to control the three-dimensional architecture of fluorinated compounds, even though such control is not applicable to the parent this compound molecule itself.

Reaction Mechanisms and Kinetic Investigations of 2 Fluoropropane

Nucleophilic Substitution Reactions Involving the Fluorine Atom

Nucleophilic substitution in 2-fluoropropane involves the replacement of the fluorine atom, a notoriously poor leaving group due to the strength of the C-F bond, by a nucleophile. savemyexams.com The reaction mechanism, whether SN1 or SN2, is heavily influenced by factors such as the substrate's structure and the reaction environment. savemyexams.comgeeksforgeeks.org

Influence of Substrate Structure on Reactivity

The structure of this compound, a secondary haloalkane, allows it to potentially undergo substitution via both SN1 and SN2 mechanisms. savemyexams.comnumberanalytics.com However, the specific pathway is often dictated by the reaction conditions. Compared to its primary isomer, 1-fluoropropane (B1212598), this compound generally shows lower reactivity in certain substitution scenarios. This difference is largely attributed to greater steric hindrance at the secondary carbon, which impedes the backside attack required for a typical SN2 reaction. numberanalytics.com The activation energies for reactions involving this compound differ from those of 1-fluoropropane, highlighting the influence of molecular structure on reaction rates. biosynth.comcymitquimica.comsmolecule.com

In a notable departure from standard substitution mechanisms, computational studies have identified an unusual pathway for the reaction of this compound with a low-valent dimagnesium reagent. nih.govimperial.ac.uk The calculations suggest that the activation of the C-F bond occurs via a front-side nucleophilic attack, a geometry that is typically considered unfavorable. nih.govimperial.ac.uklibretexts.org In this SN2-like mechanism, the electron pair from the Mg-Mg bond acts as the nucleophile, attacking the carbon from the same side as the fluorine leaving group. imperial.ac.uk

Table 1: Comparison of Structural and Reactivity Properties of Fluoropropane Isomers

| Property | 1-Fluoropropane | This compound | Rationale for Difference |

| Structure | Primary (1°) fluoroalkane | Secondary (2°) fluoroalkane | Position of the fluorine atom on the propane (B168953) chain. |

| Thermodynamic Stability | Less stable | Marginally higher total bond energy, suggesting greater stability. | Differences in bond energies and hyperconjugative effects. |

| Reactivity in Cross-Coupling | Higher | Lower | The terminal fluorine in 1-fluoropropane facilitates easier C-F bond activation; this compound has greater steric hindrance. |

| Hydrogenolysis Temperature | 190°C for complete conversion | 155°C for complete conversion | The C-F bond in this compound is more readily cleaved in this specific catalytic reaction, despite its slightly higher overall thermodynamic stability. thieme-connect.de |

Solvent Effects on Nucleophilic Reaction Pathways

The choice of solvent plays a critical role in directing the mechanism of nucleophilic substitution. geeksforgeeks.orglibretexts.org

Polar protic solvents , such as water and alcohols, are capable of hydrogen bonding. They can stabilize both the nucleophile and the leaving group, and more importantly, they excel at stabilizing the carbocation intermediate and the transition state leading to it in an SN1 reaction. geeksforgeeks.orglibretexts.org This stabilization lowers the activation energy, promoting the SN1 pathway. libretexts.org

Polar aprotic solvents , like acetone (B3395972) or dimethylformamide, lack acidic protons and cannot act as hydrogen-bond donors. blogspot.com While they can solvate cations, they are less effective at solvating anions (the nucleophile and leaving group). In such solvents, the nucleophile is less "caged" by solvent molecules and is more reactive, which favors the single-step SN2 mechanism. blogspot.comresearchgate.net

For this compound, being a secondary substrate, the competition between SN1 and SN2 pathways is particularly sensitive to the solvent system. A more polar, protic environment would favor the formation of the secondary isopropyl carbocation, pushing the reaction toward an SN1 mechanism. Conversely, a polar aprotic solvent paired with a strong nucleophile would favor the SN2 pathway. ulethbridge.ca

Elimination Reactions Leading to Alkene Formation (e.g., Propene)

This compound can undergo elimination reactions, specifically dehydrohalogenation, to form an alkene. This reaction pathway is a common alternative to nucleophilic substitution, particularly in the presence of a strong base. smolecule.comyoutube.com

Dehydrohalogenation Mechanisms

The elimination of hydrogen fluoride (B91410) (HF) from this compound yields propene. This transformation typically proceeds via the E2 (elimination, bimolecular) mechanism, especially when a strong, non-nucleophilic base is used. youtube.com

The E2 mechanism is a concerted, one-step process:

A base abstracts a proton from a carbon atom adjacent (beta) to the carbon bearing the fluorine atom.

Simultaneously, the electrons from the broken C-H bond move to form a pi bond between the alpha and beta carbons.

The fluorine atom departs as a fluoride ion. youtube.com

For this mechanism to occur efficiently, a specific stereochemical arrangement known as anti-periplanar geometry is required, where the beta-hydrogen and the fluorine leaving group are on opposite sides of the C-C bond. youtube.com As a secondary substrate, this compound is well-suited for E2 reactions. youtube.com The competing E1 (elimination, unimolecular) mechanism, which involves the formation of a carbocation intermediate, is also possible, particularly under conditions that favor SN1 reactions (e.g., polar protic solvents, absence of a strong base).

Catalytic Effects on Elimination Pathways

Catalysts can significantly influence the rate and selectivity of elimination reactions.

Base Catalysis : The choice and strength of the base are paramount. Strong, bulky bases tend to favor elimination over substitution.

Metal Catalysis : Certain metal-based catalysts are used to facilitate dehydrohalogenation. For instance, the fluorination of some chlorofluoropropanes to produce tetrafluoropropenes is believed to proceed via elimination mechanisms on the surface of chromium-based catalysts. google.com While not directly studying this compound, this indicates that metal surfaces can provide active sites that promote the elimination of hydrogen halides.

Lewis Acid Catalysis : Lewis acids can assist in the removal of the fluoride ion by coordinating to it, making it a better leaving group and potentially promoting elimination pathways, especially E1-type mechanisms.

Thermal Degradation and Homogeneous Pyrolysis Mechanisms of this compound

In non-oxidative environments, the thermal decomposition of this compound serves as a valuable small-molecule model for understanding the pyrolysis of poly(vinyl fluoride) (PVF). osti.govresearchgate.netacs.orgresearchgate.net The primary degradation process is the homogeneous, unimolecular elimination of hydrogen fluoride to yield propene. dtic.mil

Studies on the pyrolysis of PVF, using this compound as a model, show that dehydrofluorination is the principal reaction. researchgate.netdtic.mil This process results in the formation of polyene structures within the polymer chain, which is analogous to the formation of propene from the single this compound molecule. researchgate.net The thermal breakdown of fluorinated compounds is a critical area of study for applications like fire suppression, where the decomposition of agents like HFC-227ea (1,1,1,2,3,3,3-heptafluoropropane) involves HF elimination. acs.orgucr.edu

In one study analyzing the thermal breakdown of common li-ion battery electrolyte components, this compound was detected as a volatile product under certain pyrolysis conditions, indicating its formation from the degradation of more complex molecules. mdpi.com

Table 2: Products from Thermal Degradation and Related Reactions

| Reaction Context | Reactant(s) | Key Product(s) from/related to this compound | Reference |

| Homogeneous Pyrolysis | This compound | Propene, Hydrogen Fluoride | researchgate.netdtic.mil |

| Gas Phase Ion Chemistry | This compound | (CH₃)₂CF⁺, CH₃CHF⁺, Propane, 2,2-Difluoropropane (B1294401) | osti.gov |

| Microwave-Assisted Pyrolysis | Sewage Sludge | This compound (detected as a product) | mdpi.com |

| Catalytic Hydrogenolysis | This compound, H₂ | Propane | thieme-connect.de |

The gas-phase ion chemistry of this compound, studied by ion cyclotron resonance spectroscopy, reveals a complex series of reactions following ionization. The parent ion fragments into several carbocations, which then react with neutral this compound molecules in a chain reaction involving fluoride and hydride transfers, ultimately converting the initial compound into propane and 2,2-difluoropropane. osti.gov

Radical Reaction Pathways and Mechanistic Interrogations

The degradation and transformation of this compound in various environments are primarily driven by radical-initiated reactions. Understanding these pathways is crucial for assessing its atmospheric lifetime and potential environmental impact.

Hydroxyl Radical (•OH) Initiated Reactions and Degradation Pathways

The primary removal mechanism for this compound from the atmosphere is its reaction with hydroxyl radicals (•OH). acs.orgacs.org This process is initiated by the abstraction of a hydrogen atom from the this compound molecule (CH₃CHFCH₃), leading to the formation of a fluoroalkyl radical and a water molecule. acs.org

The reaction can be represented as: CH₃CHFCH₃ + •OH → CH₃CF•CH₃ + H₂O (Abstraction from the secondary carbon) CH₃CHFCH₃ + •OH → •CH₂CHFCH₃ + H₂O (Abstraction from a primary carbon)

Studies have shown that hydrogen abstraction occurs from both the primary (-CH₃) and secondary (-CHF) carbon sites. However, the reaction is site-specific, with the majority of the reaction (approximately 90%) occurring at the tertiary C-H bond (the CHF group). acs.org This preference is attributed to the lower activation energy required for abstraction of the hydrogen atom at this position. acs.org

Following the initial hydrogen abstraction, the resulting fluoroalkyl radical (CH₃CF•CH₃ or •CH₂CHFCH₃) will further react with molecular oxygen (O₂) in the atmosphere to form a peroxy radical (RO₂•). Subsequent reactions of this peroxy radical with other atmospheric species, such as nitric oxide (NO), lead to the formation of alkoxy radicals (RO•), which can then undergo further decomposition or reaction to yield stable end products. researchgate.netnih.gov While detailed degradation pathways for this compound are complex, analogous reactions with similar fluorinated compounds suggest that the ultimate degradation products could include smaller carbonyl compounds like acetyl fluoride and formaldehyde. researchgate.netnih.gov

Halogen Atom (e.g., Cl) Initiated Reactions

In addition to hydroxyl radicals, this compound can also react with other atmospheric radicals, such as chlorine atoms (Cl•). While generally less abundant than •OH in the troposphere, chlorine atoms can be significant in marine or polluted environments. The reaction mechanism is similar to that with •OH, involving the abstraction of a hydrogen atom.

Experimental and computational studies on the reaction of chlorine atoms with monochlorinated propanes provide insight into the likely pathways for this compound. acs.org The reaction proceeds via hydrogen abstraction, and the reactivity of different C-H bonds depends on their bond dissociation energies. For 2-chloropropane, the reaction with Cl atoms leads to the formation of acetone. acs.org By analogy, the reaction of this compound with chlorine atoms would be expected to primarily involve abstraction of the hydrogen from the secondary carbon, leading to the formation of a CH₃CF•CH₃ radical, which would then likely be oxidized to form acetone and other products. rsc.org

Theoretical studies on the reaction of 2-fluoropropene (B75672) with chlorine atoms have shown that addition of the chlorine atom to the double bond is more favorable than hydrogen abstraction. researchgate.net However, for a saturated compound like this compound, hydrogen abstraction is the primary pathway.

Chemical Reaction Kinetics and Activation Energy Determinations

The rates at which this compound reacts with atmospheric oxidants are fundamental to determining its atmospheric lifetime. These kinetics are quantified by rate constants and their dependence on temperature, often described by the Arrhenius equation.

Comparative Kinetics with Isomeric Fluoropropanes (e.g., 1-Fluoropropane)

The isomeric structure of fluoropropanes significantly influences their reaction kinetics. For the reaction with hydroxyl radicals, this compound exhibits different reactivity compared to its isomer, 1-fluoropropane.

Experimental data for the reaction of this compound with •OH radicals show a rate constant of 5.7 × 10⁻¹³ cm³/(molecule s) at 298 K. acs.orgacs.org For 1-fluoropropane, while direct experimental data is scarce, estimation techniques predict a similar rate constant at 298 K. acs.org However, the Arrhenius parameters, which describe the temperature dependence of the reaction rate, are predicted to differ significantly between the two isomers. acs.org

The difference in reactivity is attributed to the location of the fluorine atom and its effect on the C-H bond strengths within the molecule. In this compound, the fluorine atom is on the secondary carbon, and about 90% of the reaction occurs at this site. acs.org This leads to a lower pre-exponential factor in the Arrhenius equation because there is only one hydrogen atom at this position, but this is compensated by a lower activation energy. acs.org In contrast, for 1-fluoropropane, the reaction sites are the C-H bonds on the carbons adjacent to the fluorine-substituted carbon.

Hydrogenolysis studies have also highlighted the difference in stability and reactivity between the two isomers. This compound undergoes complete conversion to propane at 155 °C, whereas 1-fluoropropane requires a higher temperature of 190 °C for complete conversion, indicating a higher thermodynamic stability for 1-fluoropropane. thieme-connect.de

Below is a table comparing the kinetic parameters for this compound and estimated values for 1-fluoropropane for the reaction with •OH radicals.

Table 1: Comparative Kinetic Parameters for the Reaction of Fluoropropanes with •OH Radicals

| Compound | Rate Constant at 298 K (k₂₉₈) (cm³ molecule⁻¹ s⁻¹) | Arrhenius A-factor (A) (cm³ molecule⁻¹ s⁻¹) | Activation Energy / R (E/R) (K) | Source |

|---|---|---|---|---|

| This compound | 5.7 x 10⁻¹³ | 3.06 x 10⁻¹² | 503 | acs.orgacs.org |

| 1-Fluoropropane (Estimated) | Similar to this compound | Significantly different from this compound | Significantly different from this compound | acs.org |

Temperature Dependence of Reaction Rates and Arrhenius Parameters

The rate of reaction of this compound with hydroxyl radicals is temperature-dependent. This relationship is described by the Arrhenius equation, k(T) = A * exp(-Ea / RT), where 'A' is the pre-exponential factor, 'Ea' is the activation energy, 'R' is the gas constant, and 'T' is the temperature.

Relative rate experiments have been used to determine the Arrhenius parameters for the reaction of this compound with •OH. acs.orgacs.org These experiments were conducted over a range of temperatures, and the rate constant expression was derived from the data. The Arrhenius plot for this reaction, a graph of ln(k) versus 1/T, yields a straight line from which the activation energy and pre-exponential factor can be determined. fiveable.me

The experimentally determined Arrhenius parameters for the reaction of this compound with •OH radicals are:

A-factor (A): 3.06 × 10⁻¹² cm³/(molecule s) acs.orgacs.org

E/R: 503 K (where R is the gas constant) acs.orgacs.org

This results in the following rate constant expression: k(T) = 3.06 × 10⁻¹² * exp(-503/T) cm³/(molecule s) acs.org

The uncertainty in the rate constant at 298 K is approximately 10%, and the uncertainty in E/R is about 100 K. acs.org The temperature dependence of this reaction is a critical factor in accurately modeling the atmospheric lifetime of this compound under different atmospheric conditions.

The following table summarizes the key Arrhenius parameters for the reaction of this compound with hydroxyl radicals.

Table 2: Arrhenius Parameters for the Reaction of this compound with •OH Radicals

| Parameter | Value | Units | Source |

|---|---|---|---|

| A-factor (A) | 3.06 x 10⁻¹² | cm³ molecule⁻¹ s⁻¹ | acs.orgacs.org |

| Activation Energy / R (E/R) | 503 | K | acs.orgacs.org |

| Rate Constant at 298 K (k₂₉₈) | 5.7 x 10⁻¹³ | cm³ molecule⁻¹ s⁻¹ | acs.orgacs.org |

Gas Phase Ion Chemistry and Investigation of Ionic Species of this compound

The study of the gas phase ion chemistry of this compound, primarily through techniques like ion cyclotron resonance spectroscopy and photoionization mass spectrometry, reveals a complex series of reactions initiated by the fragmentation of the parent ion. osti.govgovinfo.gov Upon ionization, the this compound parent ion undergoes fragmentation to produce several abundant primary ions. osti.gov

The primary fragmentation pathways and the resulting ionic species are detailed below:

| Precursor Ion | Fragmentation Products |

| (CH₃)₂CHF⁺ | (CH₃)₂CF⁺, CH₃CHF⁺, CH₂CHF⁺ |

These primary ions then engage in reactions with the neutral parent this compound molecule. A significant reaction is the transfer of a fluoride ion (F⁻) from the neutral molecule to the primary fragment ions, leading to the formation of the isopropyl cation, (CH₃)₂CH⁺. osti.gov This cation, in turn, reacts with another neutral this compound molecule via hydride (H⁻) transfer, which regenerates the (CH₃)₂CF⁺ ion. osti.gov

This sequence of F⁻ and H⁻ transfer reactions establishes a chain reaction. The net result of this ionic chain reaction is the conversion of this compound into propane and 2,2-difluoropropane. osti.gov The chain reaction is eventually terminated by a slower condensation reaction between the C₃H₇⁺ ion and a neutral this compound molecule, which produces a C₆H₁₃⁺ ion. osti.gov

Trapped-ion cyclotron resonance techniques have been instrumental in determining the rate constants for these intricate reaction steps. osti.gov Additionally, photoionization mass spectrometry has been employed to investigate the thermochemistry of the ions and neutrals involved, including determining the proton affinities of related fluoroalkenes. govinfo.govresearchgate.net

Unimolecular Reaction Dynamics and Internal Energy Randomization in this compound

The unimolecular decomposition of chemically activated this compound provides insights into its reaction dynamics and the distribution of internal energy. When vibrationally excited, this compound primarily undergoes elimination of hydrogen fluoride (HF) to form propene. acs.orgdss.go.th

Studies involving isotopically labeled this compound, such as this compound-1,1,1-d₃ (CH₃CHFCD₃), have been crucial in understanding the reaction mechanism. acs.orgresearchgate.net The decomposition of this molecule can lead to two different propene isomers: CH₂=CHCD₃ and CD₂=CHCH₃. The ratio of these products has been found to be independent of pressure, which suggests that the internal energy within the molecule is randomized faster than the timescale of the HF or deuterium (B1214612) fluoride (DF) elimination reactions (approximately 10⁻⁸ seconds). researchgate.net This behavior is consistent with the predictions of Rice-Ramsperger-Kassel-Marcus (RRKM) theory. acs.orgresearchgate.net

The activation energy for the HF elimination from this compound has been determined to be approximately 54 kcal mol⁻¹. dss.go.th The rate constants for the decomposition are influenced by the amount of internal energy and the pressure of the system. For instance, the half-quenching pressure for HF elimination from chemically activated 2-fluorobutane (B1230682), a related compound, was found to vary with the initial excitation energy. researchgate.net

The study of unimolecular reactions of chemically activated molecules like this compound and its analogs, such as 2-fluorobutane and tert-butyl fluoride, has consistently shown that the internal energy is randomized, leading to statistical product distributions. acs.orgdss.go.th

Computational Studies on Hydrogen Fluoride Elimination from Fluoropropanes

Computational chemistry has become a valuable tool for investigating the thermochemistry and reaction mechanisms of hydrogen fluoride (HF) elimination from fluoropropanes. acs.orgdokumen.pub These theoretical studies often employ methods like density functional theory (DFT) and ab initio calculations to determine key parameters such as reaction enthalpies, activation barriers, and transition state geometries. acs.orgresearchgate.net

For the HF elimination reaction from a fluoropropane, computational studies typically involve performing geometry optimizations and frequency calculations for the reactant fluoropropane, the resulting fluoropropene, and the eliminated HF molecule. acs.org This allows for the calculation of the enthalpy of reaction.

A general representation of the HF elimination reaction is: Fluoropropane → Fluoropropene + HF

Theoretical calculations have been used to explore the potential energy surfaces for these reactions. researchgate.net For example, in a study of the decomposition of 1,1,1,3,3,3-hexafluoropropane (B1216460) (HFC-236fa), the reaction generating CF₃CHCF₂ and HF was identified as the fastest rate channel, indicating its significance. researchgate.net

Computational studies also allow for the comparison of different fluoropropane isomers and their propensity for HF elimination. For instance, theoretical investigations have been conducted on the HF elimination from various fluoropropanes to evaluate their potential as replacements for other hydrofluorocarbons with higher global warming potential. acs.org These studies provide valuable insights into the reaction kinetics and thermochemistry that are essential for understanding the atmospheric fate and potential applications of these compounds. acs.orgdokumen.pub

Theoretical and Computational Chemistry of 2 Fluoropropane

Quantum Chemical Models and Ab Initio Calculations

Ab initio quantum chemical models are foundational in the theoretical investigation of molecular systems, deriving properties directly from first principles without empirical parameters. nih.gov For 2-fluoropropane, these methods have been employed to determine its equilibrium geometry, barrier to internal rotation, and vibrational frequencies. cdnsciencepub.comresearchgate.net Hartree-Fock gradient calculations, for instance, have been utilized with basis sets like 3-21G* and 6-31G* to probe these molecular characteristics. cdnsciencepub.com

To achieve higher accuracy in energy calculations, methods that account for electron correlation are essential. Møller-Plesset (MP) perturbation theory is a common approach to improve upon the Hartree-Fock method. ucsb.edu The second-order correction (MP2) is widely used as it offers a significant improvement in accuracy with a manageable computational cost, and it has been applied to study related fluorinated and chlorinated propanes. cdnsciencepub.comrsc.org Higher-order corrections, such as fourth-order Møller-Plesset (MP4), which can include single, double, triple, and quadruple substitutions (MP4(SDTQ)), and Coupled Cluster (CC) methods provide even more precise results and are often used for benchmark calculations on smaller systems. ucsb.edugaussian.com These high-level calculations are critical for obtaining reliable thermochemical data and understanding subtle electronic effects. For example, studies on similar molecules have used MP2 with extensive basis sets like 6-311++G** to compute energies and geometries. rsc.org

Conformational preferences in fluorinated alkanes are a subject of significant theoretical interest, most notably the "gauche effect." The gauche effect is a phenomenon in which a gauche conformation (substituents separated by a ~60° dihedral angle) is unusually stable compared to the anti conformation. wikipedia.org This is prominently observed in 1,2-difluoroethane. wikipedia.orgjst.go.jp The primary explanation for this stability is hyperconjugation, where electron density is donated from a C−H σ bonding orbital into the adjacent C−F σ* antibonding orbital. wikipedia.org This overlap is maximized in the gauche arrangement. wikipedia.org

While this compound does not exhibit the classic gauche/anti isomerism of a 1,2-disubstituted ethane, analogous stereoelectronic interactions involving the fluorine substituent govern its rotational energy landscape. In the related 1-fluoropropane (B1212598), the gauche conformer is found to be more stable than the anti conformer, a preference driven by anti-C−H/C−F* hyperconjugative interactions. researchgate.net These underlying electronic effects, including hyperconjugation and electrostatic interactions, are crucial for accurately modeling the conformational behavior and rotational barriers in this compound.

Molecular orbital (MO) theory provides a framework for understanding the electronic properties and reactivity of molecules. Key to this analysis are the frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO relates to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. semanticscholar.orgchalcogen.ro The energy difference between these two orbitals, the HOMO-LUMO gap, is an important indicator of a molecule's kinetic stability and chemical reactivity. semanticscholar.orgphyschemres.org A large HOMO-LUMO gap generally signifies high stability and low reactivity. semanticscholar.org Computational chemistry databases provide access to calculated values for the HOMO-LUMO gap of this compound. nist.gov Analysis of the electron density distribution reveals the charge polarization caused by the highly electronegative fluorine atom, indicating regions of the molecule that are electron-rich or electron-poor and thus susceptible to nucleophilic or electrophilic attack.

Conformational Analysis and Preferences (e.g., Gauche Effect in 1-Fluoropropane analogues)

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) has become a widely used computational method for studying the electronic structure of molecules due to its favorable balance of accuracy and computational cost. nih.gov It has been successfully applied to investigate the properties of this compound, including its geometry and vibrational spectrum. acs.org

A fundamental application of DFT is the determination of a molecule's equilibrium geometry. nih.gov This is achieved by finding the minimum energy structure on the potential energy surface. For this compound, geometry optimization and subsequent vibrational frequency calculations have been performed using DFT methods like B3LYP with basis sets such as B3LYP/6-31G(d) and B3LYP/aug-cc-pVQZ. acs.org

Following a successful geometry optimization, a vibrational frequency calculation is essential for two main reasons. First, it confirms that the optimized structure is a true energy minimum, which is characterized by the absence of any imaginary frequencies. faccts.de Second, it provides the harmonic vibrational frequencies that can be compared with experimental infrared (IR) and Raman spectra, aiding in the assignment of spectral bands. entos.ai These calculations also yield the zero-point vibrational energy (ZPVE), a necessary correction for accurate thermochemical calculations.

| Calculation Level | Notable Modes | Reference |

|---|---|---|

| B3LYP/aug-cc-pVQZ | Used for a comparative study of vibrational mode interpretation methods. | acs.org |

| B3LYP/6-31G(d) | Calculated as part of a general behavior study of the VMARD interpretation method. | acs.org |

| HF/6-31G* | Used to determine vibrational frequencies alongside geometry and rotational barriers for 2-chloropropane, a similar molecule. | cdnsciencepub.com |

DFT and other ab initio methods are powerful tools for predicting the thermochemical properties of molecules, such as their enthalpy of formation (ΔfH°). researchgate.net Accurate prediction of these properties is crucial for understanding chemical processes. These calculations often employ isodesmic reactions, where the number and types of chemical bonds are conserved on both sides of the reaction, to facilitate error cancellation and improve accuracy. researchgate.net Several studies have calculated the enthalpy of formation for this compound using a variety of computational methods.

| Value (kcal mol⁻¹) | Method | Reference |

|---|---|---|

| -75.3 | Average from B3LYP, CBS-QB3, CBS-APNO, M06, M06-2X, ωB97X, G4, G4(MP2)-6X, and W1U methods via isodesmic reactions. | researchgate.net |

| -75.3 | Derived from high-temperature hydrogenation experiments by Lacher et al. | nist.gov |

These theoretical predictions are in excellent agreement with values derived from experimental measurements, highlighting the predictive power of modern computational chemistry for determining fundamental thermochemical data. researchgate.netnist.gov

Potential Energy Surface Mapping for Reaction Pathways

The potential energy surface (PES) is a fundamental concept in computational chemistry, representing the energy of a molecule as a function of its geometry. libretexts.org Mapping the PES is crucial for understanding chemical reactions, as it allows for the identification of stable molecules (energy minima) and transition states (saddle points), which are the highest energy points on the lowest energy path between reactants and products. libretexts.org

For this compound, PES mapping is instrumental in analyzing reaction pathways, such as decomposition or isomerization. For instance, at high temperatures, fluoropropanes can undergo elimination reactions to produce a fluoropropene and hydrogen fluoride (B91410) (HF). acs.org Theoretical calculations can determine the activation barrier and reaction enthalpy for such processes. acs.org

A key aspect of PES mapping is the identification of bifurcations. A bifurcation occurs when a single transition state leads to multiple products or intermediates. nih.gov This phenomenon arises when there are sequential transition states without an intervening energy minimum. nih.gov In such cases, the reaction selectivity is governed by the shape of the potential energy surface and dynamic effects rather than just the energetics of the transition states. nih.gov While specific studies on bifurcations in this compound reactions are not extensively detailed in the provided results, the general principles of PES analysis, including the possibility of bifurcations, are applicable.

Computational studies on the C3H7+ potential energy surface, which is relevant to the ion chemistry of this compound, provide a detailed characterization of various isomeric structures and the transition states connecting them. acs.orgacs.org These studies are essential for understanding the gas-phase ion chemistry of this compound. acs.org

Molecular Mechanics Simulations and Force Field Development for Fluorinated Systems

Molecular mechanics (MM) simulations offer a computationally efficient method to study the behavior of molecules. wikipedia.org These simulations rely on force fields, which are sets of parameters and mathematical functions that describe the potential energy of a system of atoms. wikipedia.org A force field approximates the complex quantum mechanical interactions with simpler, classical expressions for bonded and non-bonded interactions. nih.gov

The development of accurate force fields for fluorinated systems like this compound is an active area of research. These force fields are crucial for simulating the properties of these compounds in various environments. The parameters for a force field are typically derived from experimental data and/or high-level quantum mechanics calculations. wikipedia.org

Several approaches exist for developing force fields. Some are "component-specific," designed for a single substance, while others are "transferable," with parameters that can be applied to a range of similar molecules. wikipedia.org For fluorinated hydrocarbons, specific force fields are necessary to accurately model their unique properties, such as strong polarization effects due to the high electronegativity of fluorine.

Recent advancements include the development of machine-learned force fields, which use graph neural networks to learn the complex relationships between molecular structure and potential energy from large quantum chemical datasets. arxiv.orgrsc.org These data-driven approaches offer a path to creating more accurate and broadly applicable force fields for diverse chemical spaces, including fluorinated compounds. arxiv.orgrsc.org

The GC-SAFT-VR (Group Contribution Statistical Associating Fluid Theory for Variable Range) approach is another method used to model the phase behavior of fluorinated molecules. vanderbilt.edu This method treats molecules as chains of functional groups, allowing for the prediction of properties for molecules where experimental data may be scarce. vanderbilt.edu

Computational Prediction of Reaction Transition States and Reaction Pathways

Computational chemistry is a powerful tool for predicting the transition states and pathways of chemical reactions involving this compound. By locating the transition state on the potential energy surface, chemists can calculate the activation energy of a reaction, which is a key factor in determining its rate.

One example is the reaction of this compound with the hydroxyl radical (OH), a crucial reaction in atmospheric chemistry. Computational methods can be used to predict the rate constant and temperature dependence of this reaction, which can then be compared with experimental results. researchgate.net

Another area of study involves the reaction of fluoroalkanes with magnesium-magnesium bonds. nih.govd-nb.info Density Functional Theory (DFT) calculations have been used to locate the transition state for the reaction of this compound with a dimagnesium reagent. d-nb.info These calculations revealed a front-side nucleophilic attack mechanism (S_N2), where the magnesium-magnesium bond acts as the nucleophile. nih.govd-nb.info The geometry of the calculated transition state shows a significant stretching of the C-F bond. d-nb.info

The table below summarizes some key findings from computational studies on this compound reaction pathways.

| Reaction | Computational Method | Key Findings |

| Thermal Decomposition | Theoretical Calculations | Prediction of activation barrier and reaction enthalpy for HF elimination. acs.org |

| Reaction with OH radical | Estimation Technique | Prediction of rate constant and temperature dependence in good agreement with experimental values. researchgate.net |

| Reaction with Mg-Mg bond | DFT | Identification of a front-side S_N2 transition state. nih.govd-nb.info |

Modeling of Molecular Interactions and Spectroscopic Parameters

Computational methods are extensively used to model the molecular interactions and predict the spectroscopic parameters of this compound. These predictions are vital for interpreting experimental spectra and understanding the fundamental properties of the molecule.

Ab initio calculations, which are based on quantum mechanics from first principles, can provide highly accurate predictions of molecular geometries, vibrational frequencies, and rotational constants. For this compound, ab initio Hartree-Fock calculations using basis sets like 3-21G and 6-31G* have been employed to determine the equilibrium geometry. aip.org

Microwave and infrared spectroscopy are powerful experimental techniques for determining molecular structure and dynamics. Computational modeling plays a crucial role in assigning the observed spectral lines. For this compound, the rotational constants and the barrier to internal rotation of the methyl groups have been determined through analysis of microwave and far-infrared spectra, supported by theoretical calculations. aip.orgresearchgate.netrsc.org

The dipole moment of this compound has also been determined from Stark-effect measurements in microwave spectroscopy and found to be 1.96 ± 0.03 D. rsc.orgrsc.org

The table below presents a comparison of experimentally determined and computationally predicted spectroscopic and structural parameters for this compound.

| Parameter | Experimental Value | Computational Method/Basis Set | Reference |

| Rotational Constants (MHz) | |||

| A | 8693.82 | rsc.orgrsc.org | |

| B | 8102.51 | rsc.orgrsc.org | |

| C | 4788.83 | rsc.orgrsc.org | |

| Structural Parameters | Ab initio Hartree-Fock/6-31G* | ||

| r(C-C) | 1.522 ± 0.007 Å | aip.orgresearchgate.net | |

| r(C-F) | 1.398 ± 0.013 Å | aip.orgresearchgate.net | |

| ∠CCC | 113.37 ± 0.79° | aip.orgresearchgate.net | |

| ∠CCF | 108.19 ± 0.41° | aip.orgresearchgate.net | |

| Internal Rotation Barrier | 14.9 ± 1.3 kJ mol⁻¹ | Two-coupled rotor model | rsc.org |

| Dipole Moment | 1.96 ± 0.03 D | Stark-effect measurement | rsc.orgrsc.org |

Systematic ab initio calculations have also been used to investigate the intermolecular interactions of fluoropropanes. tandfonline.com These studies help in constructing pair potential models for use in molecular simulations to predict bulk properties like boiling point and heat of vaporization. tandfonline.com

Environmental Chemistry and Atmospheric Fate of 2 Fluoropropane

Atmospheric Lifetime Determination and Kinetic Modeling of Degradation

The atmospheric lifetime of 2-fluoropropane is a key metric for assessing its potential environmental impact, including its global warming potential. It is primarily determined by the rate of its reaction with hydroxyl radicals.

The atmospheric lifetime (τ) with respect to reaction with OH radicals can be estimated using the following equation:

τ = 1 / (k_OH * [OH])

where k_OH is the rate constant for the reaction of this compound with OH radicals, and [OH] is the average global concentration of hydroxyl radicals in the troposphere.

Kinetic modeling is a powerful tool used to simulate the degradation of this compound in the atmosphere. nih.gov These models incorporate the rate constants of the various degradation reactions, as well as atmospheric parameters like temperature, pressure, and the concentrations of different oxidants. nih.gov By simulating these complex interactions, kinetic models can provide more accurate estimates of the atmospheric lifetime and the distribution of degradation products. nih.gov For instance, studies on similar hydrofluorocarbons (HFCs) have used such models to estimate their atmospheric lifetimes and global warming potentials. researchgate.net

Table 1: Atmospheric Lifetime Data for Selected Fluorinated Propanes

| Compound | Atmospheric Lifetime | Primary Degradation Pathway |

| This compound | Estimated to be relatively short due to reaction with OH radicals. | Reaction with •OH |

| 1,1,1,3,3,3-Hexafluoropropane (B1216460) (HFC-236fa) | ~240 years | Reaction with •OH |

| 1,1,1,2,3,3,3-Heptafluoropropane (HFC-227ea) | ~34.2 years | Reaction with •OH |

This table provides a comparative view of atmospheric lifetimes. The lifetime of this compound is expected to be shorter than its more heavily fluorinated counterparts due to the presence of more abstractable hydrogen atoms.

Modeling of Atmospheric Mobility and Distribution of this compound and its Derivatives

Atmospheric models are used to predict how this compound and its degradation products are transported and distributed throughout the atmosphere. These models take into account various factors, including:

Emission sources: The locations and magnitudes of this compound emissions.

Meteorological data: Wind patterns, temperature, and precipitation, which influence transport and deposition. arizona.edu

Chemical reaction rates: The rates of degradation reactions, which determine the persistence of the compound.

Deposition processes: The removal of the compound and its degradation products from the atmosphere through wet (rain, snow) and dry deposition.

The relatively short atmospheric lifetime of this compound suggests that its atmospheric distribution will be concentrated near its emission sources, with concentrations decreasing with distance. Its degradation products, such as hydrogen fluoride (B91410), are highly soluble in water and are likely to be removed from the atmosphere relatively quickly through wet deposition. osti.gov

Role As a Chemical Intermediate in Advanced Organic Synthesis

Precursor in the Synthesis of Fluorinated Organic Compounds

2-Fluoropropane serves as a foundational molecule for the creation of other fluorinated organic compounds through various chemical reactions. Current time information in Bangalore, IN. Its chemical behavior is characterized by the carbon-fluorine bond, which allows for reactions such as nucleophilic substitution, where the fluorine atom is replaced by other functional groups, and elimination reactions, which lead to the formation of alkenes like 2-fluoropropene (B75672). Current time information in Bangalore, IN.ontosight.ai

One of the notable applications of this compound is as a precursor in the synthesis of certain pharmaceuticals and anesthetics. ontosight.ai For instance, it is identified as a potential precursor for the anesthetic agent desflurane (B1195063) (2-(difluoromethoxy)-1,1,1,2-tetrafluoroethane), a complex fluorinated ether. ontosight.ai Although various synthetic routes to desflurane exist, including those starting from isoflurane (B1672236) or hexafluoropropene (B89477) epoxide, the use of a propane-based precursor highlights its role in building more complex fluorinated structures. google.comgoogle.comgpatindia.com

Furthermore, this compound can be converted to 2-fluoropropene through dehydrofluorination. ontosight.ai 2-Fluoropropene is itself a valuable intermediate used in the synthesis of a range of fluorinated compounds for the pharmaceutical and agrochemical industries. ontosight.aifrontiersin.org The introduction of the fluorine atom can significantly alter the biological activity and physical properties of the target molecules. ontosight.ai

The reactivity of this compound in comparison to its isomer, 1-fluoropropane (B1212598), has also been a subject of research, particularly in reactions with hydrogen fluoride (B91410). The differing activation energies between the two isomers provide insights into chemical reaction kinetics and the influence of molecular structure on reaction rates, which is valuable for developing new catalysts. smolecule.com

Table 1: Reactions of this compound as a Precursor

| Reaction Type | Reactant(s) | Product(s) | Significance |

|---|---|---|---|

| Elimination (Dehydrofluorination) | This compound | 2-Fluoropropene, Hydrogen Fluoride | Synthesis of a key intermediate for pharmaceuticals and agrochemicals. ontosight.ai |

| Nucleophilic Substitution | This compound, Nucleophile (Nu⁻) | Isopropyl-Nu, Fluoride ion | Introduction of various functional groups. Current time information in Bangalore, IN. |

| Halogenation | Propane (B168953), Fluorine | This compound, Hydrogen Fluoride | A primary synthesis method for this compound itself. Current time information in Bangalore, IN. |

Use in the Synthesis of Fluorinated Polymers and Functional Materials

Fluorinated polymers, or fluoropolymers, are a significant class of materials known for their exceptional properties, including high thermal stability, chemical resistance, and low surface energy. researchgate.net Well-known examples include polytetrafluoroethylene (PTFE), fluorinated ethylene (B1197577) propylene (B89431) (FEP), and polyvinylidene fluoride (PVDF). researchgate.netsciengine.com These polymers are typically synthesized through the polymerization of highly reactive fluorinated monomers such as tetrafluoroethylene (B6358150) (TFE), hexafluoropropylene (HFP), and vinylidene fluoride (VDF). sciengine.com

The direct role of this compound as a monomer in the synthesis of these common high-performance fluoropolymers is not extensively documented in the available research. The synthesis of fluoropolymers often faces challenges due to the generally low reactivity of fluorinated monomers, which may require specific catalysts or initiators to proceed effectively. sciengine.com

However, this compound holds potential for applications in the realm of functional materials. Its unique physical properties, such as a low boiling point and high heat transfer coefficient, suggest it could be explored as a blowing agent in the production of polymer foams. smolecule.com In this application, it would not be incorporated into the polymer backbone but would act as a physical agent to create the foam structure. Further research is necessary to fully evaluate its performance and viability in such material science applications. smolecule.com While derivatives of fluorinated propanes, like 1,2-dichloro-2-fluoropropane (B1345526), have been noted as intermediates in fluoropolymer synthesis, the direct pathway from this compound is less clear. ontosight.ai

Intermediate in the Synthesis of Other Complex Fluorinated Molecules

The strategic introduction of fluorine into organic molecules is a key strategy in modern chemistry, particularly in the development of pharmaceuticals and agrochemicals. This compound serves as a simple C3 building block that can be elaborated into more complex fluorinated molecules. Current time information in Bangalore, IN.ontosight.ai

As mentioned, this compound is a potential precursor to the anesthetic desflurane. ontosight.ai The synthesis of such a molecule, which contains multiple fluorine atoms and an ether linkage, from a simple haloalkane demonstrates the utility of this compound as a starting point for constructing intricate molecular architectures. The process typically involves multiple synthetic steps to build up the final structure. google.comgoogle.com

The conversion of this compound to intermediates like 2-fluoropropene is a critical step, as these intermediates can then participate in a wider range of reactions to build complexity. ontosight.ai For example, fluorinated propenes can be starting points for creating specialty chemicals and agrochemicals. ontosight.ailookchem.com The synthesis of complex molecules often involves a "building block" approach, where smaller, functionalized fragments are combined. This compound and its derivatives fit into this synthetic strategy as key C3 fluorinated synthons.

Table 2: Examples of Complex Molecules and Intermediates from this compound

| Starting Material | Key Intermediate | Final or Target Molecule Type | Application Area |

|---|---|---|---|

| This compound | - | Desflurane (potential route) | Pharmaceuticals (Anesthetic) ontosight.ai |

| This compound | 2-Fluoropropene | Various fluorinated compounds | Pharmaceuticals, Agrochemicals ontosight.ai |

| Allylsilanes* | Epoxysilane | 2-Fluoro-3-silylpropan-1-ols | Synthetic Intermediates nih.govacs.org |

*Note: The synthesis of 2-fluoro-3-silylpropan-1-ols starts from allylsilanes, representing a method to create complex fluorinated propanols, which are valuable synthetic intermediates, rather than starting directly from this compound. nih.govacs.org

Development of Fluorinated Building Blocks for Research Applications

In medicinal and materials chemistry, "building blocks" are relatively simple molecules that possess the key structural features desired in a final, more complex target molecule. cymitquimica.com Fluorinated building blocks are particularly valuable because the incorporation of fluorine can dramatically alter a molecule's properties, including its stability, lipophilicity, and biological activity. cymitquimica.com

This compound itself can be considered a fundamental C3 fluorinated building block. Current time information in Bangalore, IN. Its availability allows researchers to introduce an isopropyl fluoride moiety into larger molecules. Furthermore, it serves as a precursor for other valuable building blocks. For example, its dehydrofluorination product, 2-fluoropropene, is a more versatile building block for further chemical transformations. ontosight.ai

Research has also explored the synthesis of other functionalized fluorinated propane derivatives that serve as building blocks. For instance, 2-fluoro-3-silylpropan-1-ols are valuable synthetic intermediates that can be prepared with high regioselectivity. nih.govacs.org These molecules contain both a fluorine atom and a silyl (B83357) group, offering multiple points for further chemical modification. While their synthesis typically starts from allylsilanes, they represent the type of complex, next-generation fluorinated building blocks that are sought after in research. nih.govacs.org

The development of such building blocks is crucial for drug discovery programs, which constantly require novel and diverse organofluorine compounds for screening and lead optimization. nih.gov Additionally, the potential of this compound as an environmentally benign solvent in research applications is also being considered due to its low toxicity compared to traditional organic solvents. smolecule.com

Research on Analogues and Derivatives of 2 Fluoropropane

Isomeric Studies: Comparative Analysis with 1-Fluoropropane (B1212598)

The structural isomer of 2-fluoropropane is 1-fluoropropane, where the fluorine atom is located on a terminal carbon. This difference in fluorine substitution leads to distinct physicochemical and reactive properties.

Physicochemical Properties: this compound and 1-fluoropropane exhibit differences in their physical constants, such as boiling and melting points, due to variations in molecular symmetry and intermolecular forces. molbase.comchemicalbook.com The boiling point of this compound is -42°C, while 1-fluoropropane has a boiling point of -2.5°C. chemicalbook.comsmolecule.com

Thermodynamic Stability and Reactivity: this compound shows a marginally higher total bond energy compared to 1-fluoropropane, suggesting greater thermodynamic stability. In terms of reactivity, the terminal fluorine in 1-fluoropropane makes the C-F bond more accessible for activation in certain reactions, like cross-coupling, whereas this compound can exhibit lower reactivity due to increased steric hindrance around the secondary carbon. The activation energies for reactions with hydrogen fluoride (B91410) differ between the two isomers, highlighting the influence of the fluorine atom's position on reaction kinetics. smolecule.combiosynth.com

Conformational Analysis: Conformational studies of 1-fluoropropane, often conducted using infrared spectroscopy in liquid noble gas solutions, have shown that the gauche conformer is more stable than the trans conformer. smolecule.com This stability is attributed to hyperconjugative interactions. These interactions are less pronounced in the more branched structure of this compound.

Table 1: Comparative Properties of this compound and 1-Fluoropropane

| Property | This compound | 1-Fluoropropane |

|---|---|---|

| CAS Number | 420-26-8 biosynth.com | 460-13-9 |

| Molecular Formula | C₃H₇F biosynth.com | C₃H₇F |

| Molecular Weight | 62.09 g/mol biosynth.com | 62.09 g/mol molbase.com |

| Boiling Point | -42°C smolecule.com | -2.5°C chemicalbook.com |

| Melting Point | Not specified | -159°C chemicalbook.com |

| Reactivity Highlight | Lower reactivity in some cases due to steric hindrance. | Terminal fluorine facilitates C-F bond activation. |

| Thermodynamic Stability | Marginally higher total bond energy. | Slightly less thermodynamically stable than its isomer. |

Polyhalogenated Propane (B168953) Derivatives (e.g., Dichloro-, Trichloro-, Perfluoro-propanes)

The introduction of additional halogen atoms to the propane skeleton significantly alters the properties of the molecule.